(2S)-3-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
CAS No.: 368866-14-2
Cat. No.: VC4099280
Molecular Formula: C28H34N2O6
Molecular Weight: 494.6
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 368866-14-2 |
|---|---|
| Molecular Formula | C28H34N2O6 |
| Molecular Weight | 494.6 |
| IUPAC Name | (2S)-3-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
| Standard InChI | InChI=1S/C28H34N2O6/c1-28(2,3)36-26(33)29-24(25(31)32)16-18-12-14-30(15-13-18)27(34)35-17-23-21-10-6-4-8-19(21)20-9-5-7-11-22(20)23/h4-11,18,23-24H,12-17H2,1-3H3,(H,29,33)(H,31,32)/t24-/m0/s1 |
| Standard InChI Key | CATGHIRNIHAKHV-DEOSSOPVSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](CC1CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
| SMILES | CC(C)(C)OC(=O)NC(CC1CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure (C₂₈H₃₄N₂O₆, MW 494.6 g/mol) features:
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Fmoc group: A photolabile protecting group for amines, removable under basic conditions (e.g., piperidine) .
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Boc group: A base-labile protecting group on the piperidine nitrogen, stable under Fmoc deprotection conditions .
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Chiral center: The (2S)-configuration ensures stereochemical fidelity in peptide chains .
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Propanoic acid moiety: Facilitates coupling to resin or subsequent amino acids during SPPS.
Key identifiers:
| Property | Value |
|---|---|
| IUPAC Name | (2S)-3-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
| CAS No. | 368866-14-2 |
| SMILES | CC(C)(C)OC(=O)NC@@HC(=O)O |
| InChIKey | CATGHIRNIHAKHV-DEOSSOPVSA-N |
Physicochemical Characteristics
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Solubility: Moderate in polar aprotic solvents (e.g., DMF, DMSO) due to the Fmoc group’s hydrophobicity .
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Stability: Stable at room temperature but sensitive to strong acids/bases. Boc cleavage requires trifluoroacetic acid (TFA), while Fmoc removal uses amines like piperidine .
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Analytical Data: Purity confirmed via HPLC (≥95%), NMR (¹H/¹³C), and mass spectrometry (ESI-MS) .
Synthesis and Manufacturing
Synthetic Route
The synthesis involves multi-step organic reactions:
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Piperidine Intermediate: Boc protection of piperidine-4-ylpropanoic acid via reaction with di-tert-butyl dicarbonate .
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Fmoc Introduction: Coupling of Fmoc-Cl to the primary amine under Schotten-Baumann conditions .
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Chiral Control: Asymmetric synthesis or resolution ensures the (2S)-configuration .
Critical Steps:
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Anhydrous conditions to prevent hydrolysis of active esters.
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Chromatographic purification to isolate the diastereomerically pure product.
Process Optimization
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Coupling Reagents: HATU or DIC/HOBt enhance amide bond formation efficiency .
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Yield: Typical yields range from 60–75% after purification .
Applications in Peptide Synthesis
Orthogonal Protection Strategy
The compound’s dual protection enables sequential deprotection:
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Fmoc Removal: 20% piperidine in DMF cleaves the Fmoc group, exposing the α-amino group for coupling .
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Boc Retention: Stable under basic conditions, allowing selective modification of the piperidine ring post-SPPS .
Case Studies
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Peptide Therapeutics: Used in synthesizing GLP-1 analogs and bivalirudin, where the piperidine ring enhances pharmacokinetics .
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Conformational Studies: The piperidine moiety induces β-turn structures in peptides, critical for receptor binding .
Comparative Analysis with Analogues
Recent Advances and Research
Solvent Systems for SPPS
Studies demonstrate that pyrrolidine (20% in DMSO/EtOAc) outperforms piperidine in Fmoc removal, reducing aggregation in hydrophobic peptides . This solvent compatibility expands the compound’s utility in green chemistry approaches.
Side Reaction Mitigation
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